Product packaging for 3-Methyl-4,4-diphenylbut-3-enoic acid(Cat. No.:CAS No. 80743-50-6)

3-Methyl-4,4-diphenylbut-3-enoic acid

Cat. No.: B13996615
CAS No.: 80743-50-6
M. Wt: 252.31 g/mol
InChI Key: HCLLXBKRCURTDW-UHFFFAOYSA-N
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Description

Significance of α,β-Unsaturated Carboxylic Acids in Organic Chemistry

α,β-Unsaturated carboxylic acids are a class of organic compounds that contain a carbon-carbon double bond conjugated to a carboxylic acid. This arrangement results in a unique electronic structure that governs their reactivity and makes them exceptionally versatile building blocks in organic synthesis. They are integral components in numerous biologically active natural products and pharmaceuticals. The conjugated system allows for reactions at the carbonyl carbon, the α-carbon, and the β-carbon, including nucleophilic conjugate additions.

Structural Classification and Nomenclature of Butenoic Acid Derivatives

Butenoic acid (C₄H₆O₂) is a monocarboxylic acid with a four-carbon chain and a single double bond. The position of this double bond and the substituents on the carbon chain give rise to various isomers. The nomenclature of these derivatives follows IUPAC guidelines, specifying the location and stereochemistry of the double bond and any substituents.

Table 1: Isomers of Butenoic Acid

Common NameSystematic NameStructure
Crotonic acid(E)-But-2-enoic acidCH₃CH=CHCOOH
Isocrotonic acid(Z)-But-2-enoic acidCH₃CH=CHCOOH
3-Butenoic acidBut-3-enoic acidCH₂=CHCH₂COOH

This table presents the basic isomers of butenoic acid, providing a foundation for understanding the nomenclature of more complex derivatives like 3-Methyl-4,4-diphenylbut-3-enoic acid.

Overview of the Diphenylbutenoic Acid Core Structure in Chemical Synthesis

The diphenylbutenoic acid core structure is a significant motif in organic synthesis. The presence of two phenyl groups on the butenoic acid chain introduces steric and electronic effects that can influence the reactivity of the molecule. This framework can be found in compounds with interesting pharmacological properties. The synthesis of such structures often involves olefination reactions or palladium-catalyzed cross-coupling reactions to construct the carbon skeleton. For instance, the synthesis of the related 4,4-diphenylbut-3-enoic acid has been achieved through a palladium-catalyzed carbonylation of cinnamyl alcohol. Current time information in Washington County, US.

Academic Research Context for this compound and Related Analogues

While specific academic research focusing solely on this compound is limited in publicly available literature, the broader context of diphenylbutenoic acid derivatives and sterically hindered α,β-unsaturated carboxylic acids is an active area of investigation. Research into related analogues often explores their potential as synthetic intermediates. For example, the synthesis of the structurally similar 4-methyl-5-phenyl-but-3-enoic acid has been documented in patent literature, highlighting the interest in this class of compounds for various applications. nih.gov The study of these molecules contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies.

Table 2: Physicochemical Data of this compound and a Related Analogue

PropertyThis compound4,4-diphenylbut-3-enoic acid
CAS Number 80743-50-67498-88-6 Current time information in Washington County, US.
Molecular Formula C₁₇H₁₆O₂C₁₆H₁₄O₂ Current time information in Washington County, US.
Molecular Weight 252.31 g/mol 238.28 g/mol Current time information in Washington County, US.
Physical State Data not availableWhite solid Current time information in Washington County, US.
Melting Point Data not availableData not available
Boiling Point Data not availableData not available

This interactive table provides available physicochemical data for the target compound and a closely related analogue. The lack of extensive experimental data for this compound underscores the need for further research into this specific molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O2 B13996615 3-Methyl-4,4-diphenylbut-3-enoic acid CAS No. 80743-50-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80743-50-6

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

3-methyl-4,4-diphenylbut-3-enoic acid

InChI

InChI=1S/C17H16O2/c1-13(12-16(18)19)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,18,19)

InChI Key

HCLLXBKRCURTDW-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 4,4 Diphenylbut 3 Enoic Acid and Analogues

Classical and Established Synthesis Routes

Classical synthetic strategies provide foundational and reliable pathways to butenoic acid derivatives. Among these, palladium-catalyzed carbonylation of allylic alcohols and the application of Grignard reagents for constructing the carbon skeleton are particularly prominent.

Carbonylation Reactions of Allylic Alcohols to Form Butenoic Acids

The direct carbonylation of allylic alcohols is an atom-economical method for producing β,γ-unsaturated carboxylic acids. aroonchande.com This transformation is efficiently catalyzed by transition metals, most notably palladium complexes, which facilitate the introduction of a carbonyl group using carbon monoxide. masterorganicchemistry.com A notable application of this methodology is in the synthesis of 4,4-diphenylbut-3-enoic acid, a close analogue of the target compound, from cinnamyl alcohol. chemicalbook.com

One reported synthesis of 4,4-diphenylbut-3-enoic acid involves the reaction of cinnamyl alcohol with formic acid, which serves as the carbon monoxide source in situ, and acetic anhydride. chemicalbook.com The reaction is catalyzed by a palladium(0) complex with a specific phosphine (B1218219) ligand under an inert atmosphere. chemicalbook.com

Table 1: Palladium-Catalyzed Carbonylation for 4,4-Diphenylbut-3-enoic Acid Synthesis chemicalbook.com
ParameterCondition
Starting MaterialCinnamyl alcohol
CO SourceFormic acid / Acetic anhydride
CatalystTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
SolventToluene
Temperature80-100 °C
AtmosphereInert (Argon)
Yield89-96%

The mechanism of palladium-catalyzed carbonylation of allylic alcohols is a complex catalytic cycle. While variations exist, a generally accepted pathway begins with the formation of a catalytically active Pd(0) species from a Pd(II) precursor, often facilitated by a phosphine ligand. tecnalia.com The cycle typically involves the following key steps:

Oxidative Addition: The allylic substrate (often an allylic alcohol activated in situ) undergoes oxidative addition to the Pd(0) center to form a π-allyl palladium(II) complex.

CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-allyl bond. This migratory insertion step forms an acyl-palladium(II) complex.

Nucleophilic Attack/Alcoholysis: A nucleophile, typically an alcohol or water, attacks the acyl-palladium intermediate. In the synthesis of carboxylic acids, water (or an alcohol followed by hydrolysis) acts as the nucleophile.

Reductive Elimination: This final step releases the butenoic acid product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

The reaction can proceed through different pathways, and intermediates can vary based on the specific reaction conditions, promoters, and the nature of the allylic alcohol. oup.com

The choice of ligand is crucial in palladium-catalyzed carbonylation as it influences the catalyst's activity, stability, and selectivity. organic-chemistry.org Phosphine ligands are most commonly employed, and their electronic and steric properties can significantly alter the reaction outcome.

Bite Angle: Bidentate phosphine ligands like Xantphos, with their specific bite angles, can promote reductive elimination and stabilize the catalytic species, often leading to higher yields and preventing the formation of palladium black. libretexts.orgddugu.ac.in In the synthesis of 4,4-diphenylbut-3-enoic acid, the use of Xantphos was critical for achieving a high yield. chemicalbook.com

Electron-Donating Properties: Electron-rich phosphine ligands can increase the electron density on the palladium center, which can facilitate the initial oxidative addition step but may slow down CO insertion.

Steric Hindrance: Bulky ligands can influence the regioselectivity of the reaction and can help prevent catalyst deactivation pathways such as dimerization or aggregation.

The interplay of these ligand effects is complex, and the optimal ligand is often determined empirically for a specific substrate and desired product. libretexts.org

Table 2: Influence of Ligand Properties in Palladium-Catalyzed Carbonylation
Ligand PropertyEffect on Catalytic CycleExample Ligand
Wide Bite AnglePromotes reductive elimination, enhances catalyst stabilityXantphos
High Basicity (Electron-Donating)Facilitates oxidative additionTri(tert-butyl)phosphine
Steric BulkInfluences regioselectivity, prevents catalyst deactivationBuchwald-type phosphines

Grignard Reagent Applications in Diphenylbutenyl Moiety Formation

Grignard reagents are powerful carbon nucleophiles widely used for forming carbon-carbon bonds. libretexts.org They are instrumental in constructing the diphenylbutenyl framework found in analogues of 3-methyl-4,4-diphenylbut-3-enoic acid. A common strategy involves the reaction of a Grignard reagent with a carbonyl-containing precursor. For example, the synthesis of 4,4-diphenyl-3-buten-2-one, a ketone analogue, utilizes phenylmagnesium bromide to introduce the two phenyl groups. aroonchande.com

In syntheses utilizing Grignard reagents, the presence of multiple reactive functional groups in a precursor molecule necessitates a protection-deprotection strategy. libretexts.org Grignard reagents react with not only esters and ketones but also acidic protons from carboxylic acids. libretexts.org Therefore, if a molecule contains both a target for the Grignard reaction (e.g., an ester) and another reactive group (e.g., a ketone), the latter must be temporarily masked. aroonchande.com

A common method for protecting ketones and aldehydes is their conversion to acetals (or ketals), which are unreactive towards Grignard reagents. masterorganicchemistry.comthieme-connect.de Cyclic ketals, formed by reacting the carbonyl with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst, are particularly stable. aroonchande.com

Protection Step: The ketone is converted to a cyclic ketal using ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid). Water is removed to drive the reaction to completion. aroonchande.com

Grignard Reaction: The Grignard reagent (e.g., phenylmagnesium bromide) is then reacted with the ester group in the protected molecule. aroonchande.com

Deprotection Step: After the Grignard reaction, the ketal protecting group is removed by hydrolysis with aqueous acid to regenerate the ketone. aroonchande.com

This sequence allows for selective reaction at the desired site while preserving other carbonyl functionalities. aroonchande.com

When the substrate is an α,β-unsaturated carbonyl compound, such as a butenone derivative, Grignard reagents can add in two possible ways: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition) to the β-carbon. libretexts.org

1,2-Addition: The Grignard reagent attacks the electrophilic carbonyl carbon directly, yielding an allylic alcohol upon workup. This pathway is generally favored for "hard" nucleophiles like Grignard reagents and is under kinetic control. libretexts.orgstackexchange.com

1,4-Addition (Conjugate Addition): The nucleophile adds to the β-carbon of the double bond, forming an enolate intermediate, which is then protonated to give a saturated ketone. This pathway is favored under conditions of thermodynamic control or with "softer" nucleophiles like organocuprates. stackexchange.com

The regioselectivity of the addition can be influenced by several factors:

Steric Hindrance: Increased steric bulk around the carbonyl carbon can hinder direct 1,2-addition, making the 1,4-pathway more favorable. youtube.com

Catalysts: The addition of catalytic amounts of copper(I) salts (e.g., CuI) can dramatically shift the selectivity towards 1,4-addition by forming a softer organocopper species in situ. youtube.comresearchgate.net

Substrate: The structure of the butenone derivative itself plays a role in determining the preferred mode of addition.

Understanding and controlling this regioselectivity is key to synthesizing the desired butenone or butenol (B1619263) derivatives.

Ring Fission and Rearrangement of Cyclic Precursors

The construction of butenoic acid frameworks can be achieved through the strategic cleavage of strained cyclic systems. This approach leverages the release of ring strain to drive the formation of the desired acyclic product.

Base-Catalyzed Ring Opening of Cyclobutenediones to Butenoic Acids

The reaction of cyclobut-3-ene-1,2-diones with basic reagents can lead to ring-opened products. While the reaction of cyclobutane-1,2-diones with hydroxide (B78521) often favors a benzilic acid-type rearrangement resulting in ring contraction, the presence of unsaturation within the ring can alter the reaction pathway. For substituted cyclobut-3-ene-1,2-diones, treatment with a base such as sodium hydroxide can induce a nucleophilic attack at one of the carbonyl carbons. This is followed by a cleavage of the C-C single bond within the four-membered ring, leading to the formation of a 2-oxobut-3-enoate intermediate. Subsequent reaction steps would then be required to arrive at the final butenoic acid structure.

The mechanism is initiated by the nucleophilic addition of a hydroxide ion to a carbonyl group, forming a tetrahedral intermediate. Instead of the alkyl shift characteristic of a benzilic acid rearrangement, an electrocyclic ring opening can occur, driven by the strain of the four-membered ring and the electronic nature of the substituents. This process ultimately yields the ring-opened carboxylate after protonation.

Stereochemical Outcomes of Ring Fission Reactions

The stereochemistry of ring fission reactions, particularly electrocyclic ring openings, is governed by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. For a thermal 4π electrocyclic reaction, such as the ring opening of a cyclobutene (B1205218) derivative, a conrotatory process is symmetry-allowed. In a conrotatory motion, the substituents on the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise).

Contemporary and Stereoselective Synthetic Approaches

Modern synthetic chemistry has increasingly turned to methods that offer high levels of selectivity under mild conditions. Photoredox catalysis, in particular, has emerged as a powerful tool for the formation of carbon-carbon bonds.

Photoredox-Catalyzed Hydrocarboxylation of Allenes

The hydrocarboxylation of allenes using carbon dioxide (CO₂) as a C1 source represents an atom-economical and environmentally conscious method for synthesizing β,γ-unsaturated carboxylic acids. Visible-light photoredox catalysis has proven to be particularly effective for this transformation.

Visible-Light-Promoted Regioselective Additions

The visible-light-promoted hydrocarboxylation of 1,1-disubstituted allenes, including diarylallene analogues, can be achieved with high regioselectivity. rsc.org Using a suitable photocatalyst, such as iridium-based complexes, the reaction proceeds to yield the linear β,γ-unsaturated carboxylic acid as the major product, often with excellent control over the geometry of the resulting double bond. rsc.org

This method is tolerant of a variety of functional groups on the aryl rings of the allene (B1206475) substrate. The reaction conditions typically involve a photocatalyst, a hydrogen atom source (such as formate (B1220265) salts), and an atmosphere of CO₂ under irradiation with visible light (e.g., blue LEDs). rsc.org

Table 1. Examples of Visible-Light-Promoted Regioselective Hydrocarboxylation of 1,1-Diarylallenes. rsc.org

Mechanistic Insights into Radical-Mediated Carboxylation

The mechanism of photoredox-catalyzed hydrocarboxylation is believed to proceed through a series of radical and radical anion intermediates. springernature.combohrium.com The process is initiated by the excitation of the photocatalyst (PC) with visible light to its excited state (PC*).

A proposed pathway involves the generation of a CO₂ radical anion (CO₂•⁻). bohrium.comresearchgate.net This highly reductive species can be formed either through direct single-electron transfer (SET) from the reduced form of the photocatalyst or via a hydrogen atom transfer (HAT) process from a formate salt. rsc.orgresearchgate.net

The key steps are as follows:

Generation of CO₂ Radical Anion: The excited photocatalyst is reductively quenched by a sacrificial electron donor. The resulting reduced photocatalyst then reduces CO₂ to its radical anion, CO₂•⁻.

Radical Addition: The CO₂•⁻ acts as a nucleophilic radical and adds to the central carbon of the allene. This generates a vinyl radical intermediate.

Reduction and Protonation: Alternatively, the allene itself can be reduced by the photocatalyst to an allene radical anion. springernature.com This intermediate then reacts with CO₂, leading to a distonic radical anion which can be further reduced and protonated.

Final Product Formation: The resulting allylic carbanion intermediate is protonated to furnish the final β,γ-unsaturated carboxylic acid product.

This radical-mediated pathway accounts for the observed regioselectivity, where the carboxylation occurs at the more substituted vinylic position, leading to the thermodynamically favored product after protonation. rsc.org

Formal [2+2] Cycloaddition Strategies for β-Lactone Precursors

The formation of β-lactone rings represents a critical step in the synthesis of various complex molecules. These strained four-membered rings are valuable synthetic intermediates. Formal [2+2] cycloaddition reactions, particularly those involving ketene (B1206846) or ketene equivalents, are a primary method for their construction.

Enantioselective Cycloadditions using Chiral Catalysts

The catalytic, enantioselective [2+2] cycloaddition to form β-lactones is a significant area of research, with chiral Lewis bases and acids being instrumental. rsc.org Chiral Lewis base catalysis, for instance, often proceeds through the generation of a chiral enolate which then reacts with an electrophile. rsc.org A notable example is the use of isothiourea catalysts, such as HyperBTM, in the reaction between ammonium (B1175870) enolate precursors (derived from symmetric anhydrides) and perfluoroalkylketones. rsc.orgresearchgate.net This methodology has proven effective in producing a range of perfluoroalkyl-substituted β-lactones with high diastereo- and enantioselectivity. rsc.orgresearchgate.net For instance, reactions with C2F5- and C4F9-substituted ketones achieve excellent stereocontrol at room temperature, while CF3-substituted ketones require lower temperatures (-78 °C) for optimal results. rsc.orgresearchgate.net

N-Heterocyclic carbenes (NHCs) have also emerged as efficient catalysts for the formal [2+2] cycloaddition of ketenes with diazenedicarboxylates, yielding aza-β-lactams with good yields and high enantiomeric excess (ee). nih.gov In a different approach, chiral aluminum-triamine complexes have been developed to catalyze asymmetric acyl halide-aldehyde cyclocondensation (AAC) reactions, providing disubstituted β-lactones in high yields and excellent enantioselectivities from accessible starting materials. pitt.edu Furthermore, the concept of using a sensitizing chiral Brønsted acid has been applied to the enantioselective [2+2] photocycloaddition of α,β-unsaturated aldehydes with olefins, catalyzed by a chiral phosphoric acid featuring thioxanthone moieties for triplet energy transfer. organic-chemistry.org

Catalyst TypeReactantsProductStereoselectivity
Isothiourea (HyperBTM)Symmetric Anhydrides + PerfluoroalkylketonesPerfluoroalkyl-β-lactonesUp to >95:5 dr and >99:1 er rsc.orgresearchgate.net
N-Heterocyclic CarbeneAryl(alkyl)ketenes + DiazenedicarboxylatesAza-β-lactamsUp to 91% ee nih.gov
Al-triamine complexAlkyl-substituted ketenes + AldehydesDisubstituted β-lactonesHigh yields and excellent enantioselectivities pitt.edu
Chiral Phosphoric Acidα,β-unsaturated aldehydes + OlefinsCyclobutane derivatives84–98% ee organic-chemistry.org
Influence of α-Silyl Carboxylic Acids and Trifluoromethylenones

The choice of reactants significantly influences the outcome of [2+2] cycloadditions. The use of α-silyl carboxylic acids as precursors for C(1)-ammonium enolates has been shown to be particularly effective in reactions with β-aryl trifluoromethylenones, catalyzed by isothiourea (HyperBTM). nih.gov This protocol allows for a diastereo-, enantio-, and regioselective [2+2] cycloaddition under mild conditions. nih.gov

The substituents on both the α-silyl carboxylic acid and the trifluoromethylenone play a critical role in directing the regioselectivity of the transformation. nih.gov Specifically, when α,β-substituted trifluoromethylenones or α-trialkylsilyl acetic acid derivatives are used, only the [2+2] cycloaddition products are observed. nih.gov However, if β-substituted trifluoromethylenones are reacted with α-alkyl-α-trialkylsilyl acetic acids, a mixture of [2+2] and [4+2] cycloaddition products can form, with the [2+2] adduct being the major product. nih.gov The presence of the α-silyl group in the carboxylic acid component is crucial for the success of this protocol. nih.gov This desilylative approach provides access to α-unsubstituted and α-alkyl substituted C(1)-ammonium enolates, which can be challenging to generate via traditional methods. researchgate.net

Diastereoselective Control in [2+2] Cycloaddition Products

Achieving high diastereoselectivity is a key challenge in the synthesis of substituted β-lactones. In the isothiourea-catalyzed cycloadditions, high diastereomeric ratios (dr) are often attainable, with values reported as high as >95:5. rsc.orgresearchgate.net The specific catalyst, substrates, and reaction conditions, including temperature, are all critical factors in controlling the diastereoselectivity. rsc.orgresearchgate.net

In some cases, the initial [2+2] cycloaddition may yield products with only modest diastereocontrol. For example, the reaction of C(1)-ammonium enolates with pyrazol-4,5-diones can produce spirocyclic β-lactones with excellent enantioselectivity (99:1 er) but moderate diastereoselectivity (typically 70:30 dr). nih.gov However, the diastereoselectivity can be significantly enhanced in a subsequent step. The ring-opening of this diastereoisomeric mixture of β-lactones with nucleophiles like morpholine (B109124) can generate β-hydroxyamide products with exceptional diastereocontrol (up to >95:5 dr). nih.gov This enhancement is attributed to a Dynamic Kinetic Asymmetric Transformation (DyKAT), where the stereocenter at the C(3) position of the β-lactone epimerizes under the reaction conditions, allowing for a stereoconvergent ring-opening to a single diastereomer. nih.gov

Stereospecific Derivatization of Butenyl Systems

The synthesis of analogues of this compound often involves the stereospecific functionalization of butenyl frameworks. This includes the introduction of nitrogen-containing substituents and the creation of chiral centers through asymmetric methods.

Synthesis of Substituted N-(4,4-diphenylbut-3-enyl) Derivatives

A key intermediate for introducing the 4,4-diphenylbut-3-enyl moiety is 4-bromo-1,1-diphenylbut-1-ene. This compound can be synthesized via the solvolysis of cyclopropyldiphenylcarbinol in concentrated hydrobromic acid. ptfarm.pl This bromo-derivative serves as an alkylating agent for introducing the diphenylbutenyl group onto a nitrogen atom.

For instance, in the synthesis of substituted N-benzyl-2-(4,4-diphenylbut-3-enylamino)-4-hydroxybutanamides, 3-(4,4-diphenylbut-3-enylamino)dihydrofuran-2(3H)-one is prepared as an intermediate. ptfarm.pl This is achieved through the N-alkylation of 2-amino-4-butyrolactone with 4-bromo-1,1-diphenylbut-1-ene in acetonitrile (B52724) with potassium carbonate. ptfarm.pl The resulting lactone can then be further derivatized to produce a variety of N-substituted compounds. ptfarm.pl

Asymmetric Approaches in N-Substituted Butenoic Acid Synthesis

The development of asymmetric methods for synthesizing butenoic acids and their derivatives, such as butenolides and butyrolactones, is crucial for accessing enantiomerically pure compounds. nih.govresearchgate.netrug.nl These strategies often employ catalytic amounts of chiral metal complexes or organocatalysts to control stereochemistry. nih.gov

While direct asymmetric synthesis of N-substituted butenoic acids can be challenging, analogous strategies from butenolide synthesis are highly relevant. The asymmetric Mannich reaction, for example, provides a route to enantiomerically enriched γ-butenolide derivatives that bear an amine functionality. acs.orgnih.gov This reaction, involving a furanone derivative and an imine, can be catalyzed by chiral catalysts to install a nitrogen-containing substituent at a newly formed stereocenter. acs.orgnih.gov These amine-functionalized butenolides are valuable precursors that can be converted to the corresponding N-substituted butenoic acids through subsequent reactions. Various catalytic systems, including those based on silver complexes, have been developed to achieve high diastereo- and enantioselectivities in these transformations. nih.gov Other powerful methods for creating stereocenters in butenoic acid precursors include catalytic asymmetric aldol (B89426) and Michael reactions. nih.gov

Chemical Reactivity and Transformation Pathways of 3 Methyl 4,4 Diphenylbut 3 Enoic Acid

Oxidative Rearrangements

The presence of the carbon-carbon double bond in conjunction with the carboxylic acid group makes 3-Methyl-4,4-diphenylbut-3-enoic acid a candidate for oxidative cyclization and rearrangement reactions. Hypervalent iodine(III) reagents are particularly effective in promoting such transformations.

Hypervalent Iodine(III)-Mediated Cyclization and Rearrangement

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are known to react with unsaturated carboxylic acids to induce cyclization, often accompanied by molecular rearrangements. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous 4-arylbut-3-enoic acids.

The reaction of 4-arylbut-3-enoic acids with hypervalent iodine(III) reagents typically leads to the formation of furanone derivatives through an oxidative cyclization process. This transformation involves the intramolecular attack of the carboxyl group onto the double bond, which is activated by the iodine(III) reagent. The reaction proceeds via an iodonium (B1229267) ion intermediate, which then undergoes nucleophilic attack by the carboxylate. Subsequent elimination of iodobenzene (B50100) yields the cyclized product.

In the case of 4,4-diaryl substituted systems, this cyclization can be followed by a 1,2-aryl migration, leading to the formation of 5,5-diaryl-2(5H)-furanones. The general scheme for this transformation is presented below:

General Reaction Scheme for Hypervalent Iodine(III)-Mediated Cyclization of 4-Arylbut-3-enoic Acids

ReactantReagentProduct
4-Arylbut-3-enoic AcidPIDA or PIFAFuranone Derivative

Note: This table represents a generalized transformation. Specific yields and reaction conditions would vary based on the substrate and the specific hypervalent iodine reagent used.

Traditionally, hypervalent iodine(III) reagents have been used in stoichiometric amounts to effect these oxidative cyclizations. However, recent advancements have focused on the development of catalytic systems to improve the atom economy and sustainability of these reactions. In a catalytic cycle, a catalytic amount of an iodoarene is oxidized in situ to the active iodine(III) species by a terminal oxidant.

Common terminal oxidants used in these catalytic systems include m-chloroperbenzoic acid (mCPBA) and Oxone®. The catalytic cycle involves the oxidation of the iodoarene to the hypervalent iodine(III) species, which then mediates the cyclization of the unsaturated carboxylic acid. After the cyclization and product formation, the resulting iodobenzene is re-oxidized by the terminal oxidant to regenerate the active catalyst.

Comparison of Stoichiometric and Catalytic Approaches

ApproachOxidantAdvantagesDisadvantages
StoichiometricPIDA, PIFAHigh yields, well-establishedLarge amounts of iodine waste
CatalyticIodoarene (cat.), mCPBA/Oxone®Reduced iodine waste, more sustainableMay require optimization of reaction conditions

Mechanistic Studies of Aryl Migration and Ring Expansion

The formation of rearranged products in the hypervalent iodine(III)-mediated reactions of 4,4-diarylbut-3-enoic acids points to a complex mechanistic pathway involving aryl migration. The generally accepted mechanism proceeds through the formation of a vinyl-iodonium ion intermediate upon the addition of the iodine(III) reagent to the double bond.

The intramolecular attack of the carboxyl group can then occur, leading to a five-membered ring intermediate. A subsequent 1,2-aryl shift, driven by the formation of a more stable carbocation, results in a rearranged intermediate. This intermediate then undergoes lactonization to form the final furanone product. The migratory aptitude of the aryl groups can be influenced by their electronic properties, with electron-donating groups generally favoring migration.

Decarboxylation Reactions

This compound, being a β,γ-unsaturated carboxylic acid, is susceptible to decarboxylation, particularly at elevated temperatures. The uncatalyzed thermal decarboxylation of such acids is a well-studied process.

Kinetics and Mechanism of Uncatalyzed Decarboxylation

In this pericyclic reaction, the hydroxyl proton of the carboxylic acid is transferred to the γ-carbon of the double bond, while the carbon-carbon bond between the α- and β-carbons is cleaved, leading to the elimination of carbon dioxide and the formation of an alkene. This mechanism is analogous to the ene reaction. The rate of this reaction is influenced by the stability of the transition state, which can be affected by the substituents on the carbon skeleton.

General Mechanism of Uncatalyzed Decarboxylation of β,γ-Unsaturated Carboxylic Acids

StepDescription
1The carboxylic acid adopts a conformation allowing for the formation of a six-membered cyclic transition state.
2Concerted bond reorganization occurs: the O-H bond breaks, a new C-H bond forms at the γ-position, the Cα-Cβ bond cleaves, and a C=C double bond shifts.
3The products, carbon dioxide and an alkene, are formed.

The presence of the two phenyl groups at the 4-position in this compound may influence the stability of the forming double bond in the product, thereby affecting the kinetics of the decarboxylation.

Solvent Effects on Decarboxylation Rates and Product Selectivity

No published data was found regarding the decarboxylation of this compound, nor the influence of different solvents on the reaction rates and the selectivity of the resulting products.

Cyclization and Annulation Reactions

There is no available research describing the halolactonization or macrolactonization of this compound.

Information on asymmetric induction in cyclization reactions involving this compound is not present in the available literature.

The formation and subsequent 1,4-cyclization of ketoenamide intermediates derived from this compound have not been documented in accessible scientific reports.

Intramolecular Cyclofunctionalizations

Derivatization and Functionalization Strategies

Specific strategies for the derivatization and functionalization of this compound are not detailed in the scientific literature found.

Conversion to Esters and Amides

The carboxylic acid group is a versatile functional handle for the synthesis of various derivatives, most notably esters and amides. These transformations are fundamental in organic synthesis and are expected to proceed readily with this compound.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a common approach. Alternatively, reaction with an alkyl halide under basic conditions can also yield the desired ester. A documented example for a closely related compound, 4,4-diphenylbut-3-enoic acid, is its conversion to ethyl 4,4-diphenylbut-3-enoate. google.com This reaction is achieved through the carbonylation of 3,3-diphenylprop-1-en-3-ol in the presence of ethanol, palladium chloride, and triphenylphosphine. google.com

Amidation: The formation of amides from this compound can be accomplished by reacting it with an amine. This typically requires the activation of the carboxylic acid, which can be done by converting it to a more reactive species such as an acid chloride, an acid anhydride, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

More environmentally benign methods for amide synthesis have also been developed. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. orgsyn.orgresearchgate.net This method avoids the need for harsh activating agents and often proceeds with high selectivity and atom economy. orgsyn.org Another green approach is the use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), which can catalyze the amidation reaction under mild conditions. nih.gov

Table 1: Representative Conditions for Ester and Amide Formation from Analogous Carboxylic Acids

Transformation Reactants Catalyst/Reagent Product Reference
Esterification 3,3-Diphenylprop-1-en-3-ol, CO, Ethanol PdCl₂, PPh₃ Ethyl 4,4-diphenylbut-3-enoate google.com
Amidation Carboxylic Acid, Amine Boric Acid Amide orgsyn.orgresearchgate.net
Enzymatic Amidation Carboxylic Acid, Amine Candida antarctica lipase B Amide nih.gov

Transformations to Oxetane and Other Heterocyclic Structures

One potential transformation is the formation of a γ-lactone (a five-membered heterocyclic ring) through intramolecular cyclization. This could be initiated by the activation of the double bond, for instance, through halolactonization. In this reaction, treatment with a halogen (e.g., iodine) and a base would lead to the formation of an iodolactone.

The synthesis of other heterocyclic systems, such as pyranones or pyridinones, would likely involve multi-step synthetic sequences. For instance, the unsaturated acid could potentially undergo a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene, where the double bond of the butenoic acid acts as the dienophile. Subsequent transformations of the resulting cyclohexene (B86901) derivative could then lead to the formation of various heterocyclic rings. The synthesis of a wide array of N-, O-, and S-containing heterocycles often utilizes cyclization reactions of functionalized precursors. mdpi.commdpi.comnih.govnovapublishers.com

The formation of oxetanes, which are four-membered ether-containing heterocycles, from this starting material would be a more complex transformation, likely requiring a photochemical [2+2] cycloaddition (the Paternò-Büchi reaction) between the double bond and a carbonyl compound, or a multi-step synthesis involving intramolecular ring closure of a suitably functionalized precursor.

Regioselective Transformations of Unsaturated Bonds

The carbon-carbon double bond in this compound is a key site for various chemical transformations. Its position, conjugated with the two phenyl groups, influences its reactivity and the regioselectivity of addition reactions.

Electrophilic additions to the double bond are expected to be highly regioselective. For example, the addition of a hydrogen halide (HX) would likely proceed via a carbocation intermediate that is stabilized by the two adjacent phenyl groups. The halide would then add to the more substituted carbon (C4), following Markovnikov's rule.

The double bond can also participate in various cycloaddition reactions. For instance, a [4+3] cycloaddition with an oxyallyl cation could lead to the formation of a seven-membered ring. organicreactions.org Similarly, a [4+2] cycloaddition with a diene could yield a six-membered ring. mdpi.com The stereochemistry and regiochemistry of these reactions would be influenced by the steric bulk of the phenyl groups and the methyl group on the double bond. The methyl ester of the related (3E)-4-phenylbut-3-enoic acid is known to be a precursor for methyl (E)-4-phenyl-2-diazo-3-butenoate, which is used in cyclopropanation reactions. sigmaaldrich.com

Furthermore, the double bond could be susceptible to Michael addition if the carboxylic acid is first converted to an electron-withdrawing group that can activate the double bond for nucleophilic attack at the β-position. However, in the case of this compound, the substitution pattern may hinder this type of reactivity.

Table 2: Potential Regioselective Transformations of the Unsaturated Bond in Butenoic Acid Analogs

Reaction Type Reactant/Partner Expected Product Class Key Feature Reference
Cyclopropanation Diazo compound precursor Cyclopropane derivative Formation of a three-membered ring sigmaaldrich.com
[4+2] Cycloaddition Diene Cyclohexene derivative Formation of a six-membered ring mdpi.com
[4+3] Cycloaddition Oxyallyl cation Cycloheptene derivative Formation of a seven-membered ring organicreactions.org

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

Understanding the step-by-step sequence of bond breaking and formation is crucial for optimizing synthetic routes and controlling product outcomes. For a sterically hindered and electronically complex molecule like 3-Methyl-4,4-diphenylbut-3-enoic acid, several mechanistic routes, including those involving cationic and radical intermediates, can be considered.

Acid-catalyzed reactions are a common strategy for the synthesis of unsaturated carbonyl compounds and carboxylic acids, often proceeding through cationic intermediates. The synthesis of compounds structurally analogous to this compound, such as 3-methyl-4-phenyl-3-buten-2-one, involves the acid-catalyzed condensation of benzaldehyde (B42025) and 2-butanone. google.comchemicalbook.com This suggests a plausible pathway for the formation of the target molecule's backbone.

A hypothetical acid-catalyzed synthesis could involve the reaction of benzophenone (B1666685) with a derivative of 3-methylbutanoic acid. The mechanism would likely proceed as follows:

Protonation: A Brønsted acid catalyst protonates one of the hydroxyl groups of a precursor or the carbonyl oxygen of benzophenone, making it a better leaving group or a more reactive electrophile.

Carbocation Formation: The departure of a leaving group (like water) or the attack of a nucleophile on the activated carbonyl generates a carbocation. In an electrophilic addition to an alkene, the acid's proton adds to the double bond, forming a carbocation at the more substituted carbon. nih.gov

Nucleophilic Attack: An enol or enolate derived from the 3-methylbutanoic acid precursor acts as the nucleophile, attacking the carbocationic center.

Deprotonation/Elimination: A final deprotonation step, often involving the removal of a proton adjacent to the newly formed C-C bond, leads to the formation of the C=C double bond, yielding the final unsaturated acid product.

Such cationic pathways are central to various organic transformations, including the Prins reaction, where an acid catalyst activates a carbonyl group for electrophilic addition to an olefin, a process confirmed by density functional theory to proceed via a carbonyl carbon-positive ion. nih.gov The stability of the carbocation intermediate is a key factor, and in the case of this compound, the presence of two phenyl groups would significantly stabilize an adjacent carbocation through resonance.

Radical reactions offer alternative pathways for the synthesis and modification of carboxylic acids and their derivatives. While less common for the de novo synthesis of the main carbon skeleton in this specific case, radical processes could be involved in subsequent transformations of the butenoic acid molecule. These processes are characterized by single-electron steps and the involvement of highly reactive species with unpaired electrons.

A general radical reaction mechanism consists of three main stages:

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating or irradiation to generate initial radical species.

Propagation: The initial radical abstracts an atom (e.g., hydrogen) from a substrate to form a new radical, which then participates in a series of chain-carrying steps. This could involve the addition of a radical to the double bond of the butenoic acid or the abstraction of a hydrogen atom from the allylic position.

Termination: Two radicals combine to form a stable, non-radical product, terminating the chain reaction.

For instance, the transformation of aromatic carboxylic acids into other functional groups can be achieved via acyl radical intermediates. These can be generated through photoredox catalysis, where a photosensitizer initiates an electron transfer process. researchgate.net Such acyl radicals can then undergo intramolecular cyclization or other transformations. researchgate.net Although direct evidence for radical pathways in the synthesis of this compound is not prominent in the literature, these principles could be applied to its functionalization or degradation studies.

Catalysts and additives are fundamental to modern organic synthesis, enabling control over reaction rates, yields, and selectivity (chemo-, regio-, and stereoselectivity). In the synthesis of structurally related compounds like 4,4-Diphenyl-3-butenoic acid, transition metal catalysis plays a pivotal role. chemicalbook.com

A documented synthesis of 4,4-Diphenyl-3-butenoic acid utilizes a palladium-based catalytic system. chemicalbook.com The key components of this system and their proposed roles are detailed below:

ComponentTypeProposed Role
Tris(dibenzylideneacetone)dipalladium(0)Catalyst PrecursorSource of the active Palladium(0) species that initiates the catalytic cycle.
Nixantphos (Xantphos derivative)LigandA bulky bisphosphine ligand that coordinates to the palladium center, influencing its electronic properties, steric environment, and thus the selectivity and efficiency of the reaction.
Acetic AnhydrideAdditive/ReagentMay act as a dehydrating agent or participate in the activation of the substrate.
Formic AcidAdditive/ReagentCan serve as a hydride source or a proton source within the catalytic cycle.
TolueneSolventProvides the medium for the reaction.

The catalytic cycle likely involves steps such as:

Oxidative Addition: The active Pd(0) catalyst reacts with a starting material (e.g., cinnamyl alcohol).

Carbonylation/Insertion: A carbon monoxide molecule (or a related C1 source) inserts into a palladium-carbon bond.

Reductive Elimination: The final product is formed and released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

The choice of ligand is critical in directing the regioselectivity and preventing side reactions. Bulky ligands like Nixantphos can create a specific steric environment around the metal center, favoring the formation of the desired isomer.

Advanced Applications in Organic Synthesis

Role as Synthetic Building Blocks and Intermediates

The utility of a molecule as a synthetic building block is defined by its structural features and reactive handles that allow for its incorporation into larger, more complex structures. For a compound like 3-Methyl-4,4-diphenylbut-3-enoic acid, these features would theoretically include the carboxylic acid group, the trisubstituted alkene, and the gem-diphenyl moiety.

Precursors to Complex Polycyclic and Heterocyclic Frameworks

Currently, there is no specific information available detailing the use of this compound as a direct precursor in the synthesis of complex polycyclic or heterocyclic frameworks. In principle, the alkene and carboxylic acid functionalities could participate in various cyclization reactions, such as intramolecular Friedel-Crafts reactions or cycloadditions, to form new ring systems. However, specific examples and methodologies involving this particular compound have not been reported. The synthesis of diverse polycyclic frameworks is often achieved through annulation reactions of versatile synthons, but the application of this compound in this context remains to be explored.

Incorporation into Chiral Molecular Scaffolds

The asymmetric synthesis of chiral molecules is a cornerstone of modern chemistry. While there are numerous strategies for creating chiral scaffolds, including organocatalysis and the use of chiral ligands, the specific incorporation of this compound into such structures is not documented. Research on related compounds, such as derivatives of butenoic acid, has shown their utility in asymmetric palladium catalysis through the formation of ion-paired chiral ligands. nih.gov This suggests a potential, though currently hypothetical, application for derivatives of this compound in asymmetric synthesis.

Ligands and Catalytic Components in Organometallic Chemistry

The formation of ligands for organometallic catalysts often involves molecules with specific functional groups capable of coordinating to a metal center. The carboxylic acid group of this compound could potentially be modified to serve as a coordinating group. However, there is no available research demonstrating its use or the use of its derivatives as ligands or components in organometallic catalysis.

Development of Novel Reaction Methodologies

The exploration of new reaction systems is a constantly evolving field in organic chemistry. The unique electronic and steric properties of this compound could theoretically make it an interesting substrate for novel transformations.

Exploration of New Reaction Systems (e.g., Photoredox, Organocatalysis)

Photoredox and organocatalysis are powerful tools for organic synthesis. Photoredox catalysis, for example, has been used in the difunctionalization of allenoic acids to form butenolide derivatives. researchgate.net Organocatalytic methods have been developed for asymmetric cycloadditions involving various substrates. mdpi.com Despite the broad applicability of these methods, their specific application to this compound has not been reported in the literature.

Cascade and One-Pot Transformations involving this compound

Cascade and one-pot reactions are highly efficient synthetic strategies that reduce waste and save time by combining multiple reaction steps in a single vessel. For instance, multi-enzyme cascade reactions have been effectively used for the stereoselective synthesis of chiral molecules from related α,β-unsaturated ketones. polimi.it One-pot protocols have also been developed for the synthesis of heterocyclic compounds like 1,3,4-oxadiazines from different starting materials. mdpi.com Nevertheless, there are no specific documented examples of cascade or one-pot transformations that involve this compound as a substrate.

Analytical and Spectroscopic Characterization Methodologies

Structural Elucidation Techniques

The structural confirmation of 3-Methyl-4,4-diphenylbut-3-enoic acid would rely on a combination of spectroscopic methods to determine its molecular formula, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR spectroscopy would be utilized to identify the chemical environment of the hydrogen atoms within the molecule. The expected spectrum would show distinct signals for the methyl group, the methylene (B1212753) protons, and the protons of the two phenyl groups. The integration of these signals would correspond to the number of protons in each environment, and the coupling patterns would provide information about adjacent protons.

¹³C NMR spectroscopy would be employed to determine the number of unique carbon environments. The spectrum would display characteristic peaks for the carboxylic acid carbon, the carbons of the double bond, the methyl carbon, the methylene carbon, and the carbons of the phenyl rings.

A hypothetical data table for the expected NMR shifts is presented below. Please note this is a representation of expected values and not based on experimental data.

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
CH₃~1.8-2.2s3HMethyl group
CH₂~3.0-3.4s2HMethylene group
Phenyl-H~7.0-7.5m10HAromatic protons
COOH~10-12br s1HCarboxylic acid proton
¹³C NMR Chemical Shift (ppm)Assignment
CH₃~20-30Methyl carbon
CH₂~40-50Methylene carbon
C=C~120-140Vinylic carbons
Phenyl-C~125-145Aromatic carbons
C=O~170-180Carbonyl carbon

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information, showing characteristic losses of fragments such as the carboxyl group or parts of the diphenylmethylidene moiety.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR spectroscopy would be used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), the C=C stretch of the alkene (~1620-1680 cm⁻¹), and the C-H stretches of the aromatic rings (~3000-3100 cm⁻¹) and aliphatic groups (~2850-3000 cm⁻¹).

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The presence of the diphenyl-substituted double bond conjugated with the phenyl rings would be expected to result in strong absorption bands in the UV region, likely between 200-300 nm.

Raman Spectroscopy

Raman spectroscopy would offer complementary information to IR spectroscopy. It would be particularly useful for identifying the symmetric vibrations of the molecule, such as the C=C double bond and the symmetric breathing modes of the phenyl rings.

Stereochemical Analysis

As this compound possesses a chiral center, methods to determine the enantiomeric ratio are crucial.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Ratio Determination

Chiral HPLC is the standard method for separating and quantifying the enantiomers of a chiral compound. nih.govcsfarmacie.cz A racemic mixture of this compound would be passed through a chiral stationary phase (CSP). The differential interaction of the two enantiomers with the CSP would lead to their separation, allowing for the determination of the enantiomeric excess (ee) or enantiomeric ratio. The choice of the specific chiral column and mobile phase would require methodological development to achieve optimal separation.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as a definitive method for the unambiguous determination of the absolute configuration of chiral molecules and for elucidating their three-dimensional structure in the solid state. This technique relies on the diffraction of X-rays by the electron clouds of atoms within a crystalline lattice. The resulting diffraction pattern provides detailed information about the spatial arrangement of atoms, bond lengths, and bond angles, ultimately revealing the molecule's precise stereochemistry and packing in the crystal.

For a chiral molecule like this compound, determining its absolute configuration is crucial, as different enantiomers can exhibit distinct biological activities. The assignment of absolute configuration using X-ray crystallography is made possible by the phenomenon of anomalous dispersion. ed.ac.ukthieme-connect.de When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs, leading to differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane). ed.ac.uk This difference allows for the determination of the absolute arrangement of atoms in space. While challenging for molecules composed solely of light atoms (like carbon, hydrogen, and oxygen), modern diffractometers and computational methods have made it possible to determine the absolute configuration of such organic compounds. ed.ac.ukresearchgate.net

The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the intensities of the diffracted X-rays are measured at various angles. These data are then used to construct an electron density map of the molecule, from which the atomic positions can be determined and refined. The final output is a detailed three-dimensional model of the molecule, including its absolute stereochemistry.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁
a (Å) 10.123
b (Å) 5.432
c (Å) 12.876
β (°) 105.2
Volume (ų) 682.1
Z 2
Density (calculated) (g/cm³) 1.298
R-factor (%) 4.5

Gas-Liquid Chromatography (GLC) for Isomer Analysis

Gas-Liquid Chromatography (GLC) is a powerful analytical technique used to separate and analyze volatile compounds. In the context of this compound, GLC is particularly useful for the analysis of its isomers. The separation in GLC is based on the differential partitioning of the analytes between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas).

For the analysis of stereoisomers, chiral GLC is employed. This technique utilizes a chiral stationary phase (CSP) that can interact diastereomerically with the enantiomers of a chiral compound, leading to different retention times and thus their separation. The choice of the chiral stationary phase is critical and often involves derivatives of cyclodextrins or polysiloxanes modified with chiral selectors.

While specific GLC analytical methods for this compound are not detailed in the available literature, a general approach can be outlined. The carboxylic acid would likely be derivatized, for instance, by esterification to form the corresponding methyl ester, to increase its volatility and improve chromatographic performance. The resulting derivative would then be injected into the gas chromatograph equipped with a chiral column. The separation conditions, such as the temperature program, carrier gas flow rate, and detector settings, would be optimized to achieve baseline separation of the isomers.

An example of a chiral GLC application for a structurally related compound is the analysis of Muguesia® isomers, where a Chirasil-DEX CB column was used to separate the stereoisomers. polimi.it The retention times for the different isomers allow for their identification and quantification.

The following table provides a hypothetical example of GLC data for the analysis of the methyl ester of this compound isomers.

Hypothetical GLC Data for the Methyl Ester of this compound Isomers

Isomer Retention Time (min) Peak Area (%)
(R)-isomer 22.5 48.7

Table of Compounds Mentioned

Compound Name
This compound

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Mechanistic Understanding

The synthesis of polysubstituted alkenes, particularly tetrasubstituted ones like 3-Methyl-4,4-diphenylbut-3-enoic acid, presents a significant challenge in organic chemistry due to steric hindrance. While specific literature on the synthesis of this compound is scarce, achievements in the synthesis of structurally related compounds, such as 4,4-diphenyl-3-butenoic acid, provide valuable insights into potential synthetic strategies.

One documented method for a related compound involves the condensation of diphenylacetaldehyde (B122555) with malonic acid in the presence of piperidine (B6355638) and pyridine. prepchem.com This Knoevenagel-type condensation, followed by decarboxylation, offers a pathway to the diphenylbutenoic acid scaffold. Another approach employs a palladium-catalyzed carbonylation reaction of cinnamyl alcohol with formic acid and acetic anhydride, showcasing the utility of transition-metal catalysis in forming the carboxylic acid moiety under relatively green conditions. chemicalbook.com

For the specific target molecule, this compound, a plausible synthetic route could involve the condensation of benzaldehyde (B42025) with butanone to form 3-methyl-4-phenyl-3-buten-2-one, a known compound. chemicalbook.comgoogle.com Subsequent steps would be required to introduce the second phenyl group and convert the ketone to a carboxylic acid, which would likely involve challenging transformations due to the sterically crowded nature of the intermediate.

Mechanistically, these syntheses often proceed through intermediates that must overcome significant steric barriers. For instance, in condensation reactions, the approach of the nucleophile to the carbonyl group is hindered. In transition-metal-catalyzed reactions, the formation of bulky metalacyclobutane intermediates can be disfavored, often requiring specialized catalysts with finely tuned steric and electronic properties to achieve high yields. nih.gov

Table 1: Potential Synthetic Routes for Hindered Diphenylalkenoic Acids

RouteKey ReagentsIntermediatesMechanistic Highlights
Knoevenagel CondensationDiphenylacetaldehyde, Malonic Acid, PiperidineCarbanion of malonic acidNucleophilic addition to a hindered aldehyde followed by elimination and decarboxylation.
Palladium-Catalyzed CarbonylationCinnamyl Alcohol, Formic Acid, Acetic Anhydride, Palladium CatalystPalladium-alkene complexFormation of a C-C bond via migratory insertion of carbon monoxide.
Aldol (B89426) Condensation ApproachBenzaldehyde, Butanone, Acid/Base CatalystEnolate/Enol of butanoneFormation of a carbon-carbon bond, followed by dehydration to yield an α,β-unsaturated ketone.

Challenges and Opportunities in Synthesis and Transformation of Hindered Vinylic Acids

The synthesis and transformation of sterically hindered vinylic acids like this compound are fraught with challenges that stem from the steric crowding around the reactive centers.

Key Challenges:

Low Reactivity: Steric hindrance can significantly slow down or completely inhibit reactions by preventing the approach of reagents to the reaction site. researchgate.net

Side Reactions: Forcing reaction conditions (e.g., high temperatures) to overcome steric barriers can lead to undesired side reactions, such as decomposition or rearrangement.

Catalyst Deactivation: Bulky substrates can block the active sites of catalysts, leading to catalyst deactivation and low turnover numbers.

Poor Selectivity: Achieving high regio- and stereoselectivity is often difficult when steric factors dominate the reaction landscape. researchgate.net

Despite these challenges, the field is ripe with opportunities for innovation. The development of novel catalysts is a key area of research. For example, ruthenium-based olefin metathesis catalysts with sterically reduced N-heterocyclic carbene (NHC) ligands have shown enhanced activity toward the formation of hindered olefins. nih.gov Similarly, the use of directing groups in nickel-hydride catalyzed reactions can enable selective functionalization of otherwise unreactive, sterically hindered alkenes. acs.org

Furthermore, radical-mediated reactions offer a complementary approach to traditional polar pathways, often exhibiting different selectivity profiles that can be advantageous for hindered systems. nih.gov Photocatalysis, in particular, has emerged as a powerful tool for generating radical intermediates under mild conditions, opening up new avenues for the functionalization of sterically demanding alkenes.

Table 2: Challenges and Opportunities in the Chemistry of Hindered Vinylic Acids

AspectChallengesOpportunities
Synthesis Low yields, harsh reaction conditions, catalyst inhibition.Development of sterically tuned catalysts, use of radical-mediated reactions, application of directing group strategies.
Transformation Difficulty in functionalizing the double bond and carboxylic acid group.Novel hydrofunctionalization methods, photocatalytic approaches, late-stage functionalization techniques.
Purification Separation from structurally similar byproducts can be difficult.Advanced chromatographic techniques, crystallization-induced resolution.

Emerging Trends in the Application of this compound in Materials Science and Medicinal Chemistry

While specific applications for this compound are not yet established, its structural motifs—a hindered vinylic acid with bulky diphenyl groups—suggest its potential as a valuable chemical building block in both materials science and medicinal chemistry.

In materials science , the rigid and bulky nature of the diphenylmethylidene group could be exploited to create polymers with unique properties. Incorporation of such a monomer into a polymer backbone could lead to materials with high thermal stability, altered solubility, and specific optical properties. The carboxylic acid functionality provides a convenient handle for polymerization or for grafting onto surfaces to modify their characteristics.

In medicinal chemistry , there is a growing emphasis on the use of three-dimensional and sp3-rich building blocks to access novel chemical space and improve the pharmacokinetic properties of drug candidates. whiterose.ac.ukresearchgate.net The sterically demanding structure of this compound could serve as a unique scaffold for the synthesis of complex molecules. The diphenyl moiety is a common feature in many biologically active compounds, and the vinylic acid provides a versatile starting point for further chemical modifications to generate libraries of potential drug candidates. Its use as a component in the synthesis of larger molecules allows for the introduction of conformational constraints, which can be crucial for achieving high binding affinity and selectivity to biological targets.

Prospects for Advanced Computational and Data-Driven Chemical Research

The complexity of reactions involving sterically hindered molecules makes them ideal candidates for investigation using advanced computational and data-driven methods.

Computational chemistry , particularly density functional theory (DFT), can provide deep insights into the reaction mechanisms governing the synthesis and transformation of compounds like this compound. nsf.gov Computational studies can be used to:

Calculate the energies of reactants, transition states, and products to predict reaction feasibility and selectivity. acs.org

Elucidate the role of catalysts and solvents in the reaction. researchgate.net

Predict spectroscopic properties (e.g., NMR, IR) to aid in the characterization of novel compounds.

Data-driven approaches and machine learning are revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of new synthetic routes. nih.govopenheritage.eu For a challenging target like this compound, these methods could:

Mine the vast chemical literature to identify promising synthetic strategies that might not be immediately obvious to a human chemist. rsc.org

Develop predictive models for reaction yields and selectivity based on the structure of the reactants and catalysts. acs.org

Accelerate the optimization of reaction conditions, reducing the time and resources required for experimental work.

The integration of computational chemistry and data-driven science holds the promise of transforming the way chemists approach the synthesis of complex molecules, making the preparation of challenging compounds more efficient and predictable. researchgate.net

Potential for Sustainable and Green Chemical Synthesis of this Class of Compounds

The principles of green chemistry are increasingly important in modern organic synthesis, and there is significant potential for developing more sustainable methods for preparing hindered vinylic acids.

Key areas for improvement include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. Cross-dehydrogenative coupling (CDC) reactions, for example, form C-C bonds without the need for pre-functionalized starting materials, leading to higher atom economy. researchgate.net

Catalysis: Replacing stoichiometric reagents with catalytic alternatives. For example, using catalytic amounts of a transition metal instead of stoichiometric amounts of a strong base in condensation reactions. nih.gov

Renewable Feedstocks: Exploring the use of biomass-derived starting materials. Lignin, for instance, is a rich source of aromatic compounds that could potentially be used as precursors for the diphenyl moiety. rsc.org

Green Solvents and Conditions: Utilizing environmentally benign solvents, such as water or bio-derived solvents, and reducing energy consumption by using milder reaction conditions, for instance, through the use of photocatalysis. mdpi.comeurjchem.com Electrochemical methods also offer a sustainable approach to forming C-C bonds, often avoiding the need for harsh reagents. scientificupdate.com

The synthesis of carboxylic acids, in particular, has seen significant advances in green chemistry. Methods such as the direct oxidation of aldehydes with air or hydrogen peroxide, and the hydrocarboxylation of alcohols with CO2, offer more sustainable alternatives to traditional oxidation methods. mdpi.comrsc.orgacs.org Applying these principles to the synthesis of this compound and related compounds will be a key challenge for future research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Methyl-4,4-diphenylbut-3-enoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves olefination strategies like the Wittig reaction, where a stabilized ylide reacts with a ketone precursor. For example, using 4,4-diphenylbut-3-enoic acid derivatives as substrates, hypervalent iodine reagents (e.g., [bis(trifluoromethylsulfonyl)iodo]benzene) have been employed for oxidative rearrangements under mild conditions in acetonitrile with trimethylsilyl triflate (TMSOTf) . Optimization may include adjusting stoichiometry, temperature, and solvent polarity. For the methyl-substituted variant, steric effects may require modified precursors or longer reaction times.

Q. What spectroscopic techniques are most effective for characterizing the structure and confirming the regiochemistry of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR can confirm the double bond geometry (E/Z) and methyl substitution. DEPT-135 distinguishes CH3_3, CH2_2, and CH groups.
  • IR Spectroscopy : Peaks near 1700 cm1^{-1} (carboxylic acid C=O) and 1600–1650 cm3_3 (C=C stretching) are diagnostic.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (C17_{17}H16_{16}O2_2, expected MW: 252.29).
  • X-ray Crystallography : Resolves regiochemistry and steric effects (if crystalline) .

Q. How can the purity of this compound be assessed, and what analytical methods are recommended for detecting common impurities?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) separates impurities.
  • TLC : Silica gel plates with a mobile phase like ethyl acetate/hexane (1:3) and visualization under UV or iodine vapor.
  • Melting Point Analysis : Though the melting point is unspecified for the methyl derivative, comparison with the parent compound (4,4-diphenylbut-3-enoic acid) may provide benchmarks .

Advanced Research Questions

Q. What insights can hydrogen bonding patterns and crystal packing analysis provide about the solid-state properties of this compound?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) can classify hydrogen-bonding motifs (e.g., carboxylic acid dimerization). X-ray crystallography reveals how the methyl group influences packing efficiency and intermolecular interactions. For example, steric hindrance from the methyl group may reduce π-π stacking of phenyl rings, altering solubility and thermal stability .

Q. How does the methyl substituent at the 3-position influence the reactivity of 4,4-diphenylbut-3-enoic acid derivatives in hypervalent iodine-mediated oxidative rearrangements?

  • Methodological Answer : In related studies, 4,4-diphenylbut-3-enoic acid undergoes cyclization to 4,5-diphenylfuran-2(5H)-one via hypervalent iodine reagents. The methyl group in the 3-position may sterically hinder the transition state, requiring higher reagent concentrations or elevated temperatures. Computational studies (DFT) can model the steric and electronic effects on reaction pathways .

Q. What are the challenges in reconciling contradictory data on the acid dissociation constant (pKa) of this compound across different solvent systems?

  • Methodological Answer : pKa values vary due to solvent polarity and hydrogen-bonding capacity. Potentiometric titration in aqueous-organic mixtures (e.g., DMSO/water) with UV-Vis or NMR monitoring can resolve discrepancies. Comparative studies with structurally similar acids (e.g., 4,4-diphenylbut-3-enoic acid) provide reference data .

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